Boc-S-trityl-L-homocysteine
Description
Contextualization of N-alpha-Protected Amino Acid Derivatives in Organic Synthesis
In the realm of organic synthesis, particularly in peptide synthesis, the use of N-alpha-protected amino acid derivatives is fundamental. google.com The temporary masking of the alpha-amino group is crucial to prevent unwanted side reactions and to ensure the controlled, sequential formation of peptide bonds. The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for this purpose. acs.org Its removal under specific acidic conditions, which leave other protecting groups intact, allows for a high degree of selectivity and efficiency in the construction of complex peptide chains. thieme-connect.de The development and application of such protecting group strategies have been pivotal in advancing the synthesis of peptides and other amino acid-containing molecules. nih.govrsc.org
Significance of L-Homocysteine and its Derivatives in Advanced Chemical and Biochemical Studies
L-Homocysteine, a non-proteinogenic amino acid, is a key intermediate in the metabolism of methionine. scielo.br Its derivatives are of considerable interest in biochemical and medicinal chemistry research. nih.govahajournals.org Elevated levels of homocysteine in the body have been linked to various health conditions, prompting extensive investigation into its metabolic pathways and the roles of its derivatives. scielo.brmdpi.com In chemical studies, homocysteine derivatives serve as versatile building blocks for synthesizing novel compounds with potential therapeutic applications. researchgate.net The unique reactivity of the thiol group in homocysteine allows for a variety of chemical modifications, leading to the creation of diverse molecular architectures. nih.gov
Strategic Utility of the S-Trityl Protecting Group in Thiol Chemistry
The thiol group of cysteine and its homolog, homocysteine, is highly nucleophilic and susceptible to oxidation, necessitating a robust protecting group during many synthetic transformations. The trityl (triphenylmethyl) group is a sterically bulky and acid-labile protecting group that is particularly well-suited for this role. total-synthesis.com Its size provides steric hindrance, preventing unwanted reactions at the sulfur atom, while its acid lability allows for its removal under conditions that are often compatible with the deprotection of the Boc group. researchgate.net The S-trityl group is stable under a variety of reaction conditions, making it a reliable choice for multi-step syntheses. peptide.com This strategic use of the S-trityl group is crucial in the synthesis of peptides and other molecules containing free thiols, enabling precise control over disulfide bond formation and other modifications. chemimpex.comreddit.com
Overview of Research Trajectories Pertaining to Boc-S-trityl-L-homocysteine
The unique combination of protecting groups in this compound has positioned it as a key player in several research areas. It is widely utilized as a building block in the solid-phase synthesis of peptides containing homocysteine residues. chemimpex.com This allows for the incorporation of this non-canonical amino acid into peptide chains to probe structure-activity relationships, develop enzyme inhibitors, or create novel therapeutic agents. chemimpex.combiosynth.com Furthermore, this compound is instrumental in the synthesis of various homocysteine-containing molecules for studies in medicinal chemistry, including the development of potential anticancer agents and modulators of biological pathways involving sulfur-containing amino acids. chemimpex.combiosynth.com Its application also extends to bioconjugation, where the protected homocysteine can be selectively deprotected to allow for the attachment of other molecules, such as drugs or imaging agents, to a peptide scaffold. chemimpex.com
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 201419-16-1 | chemimpex.combiosynth.comscbt.com |
| Molecular Formula | C28H31NO4S | chemimpex.combiosynth.comscbt.com |
| Molecular Weight | 477.62 g/mol | biosynth.comscbt.com |
| Appearance | White powder | chemimpex.com |
| Purity | ≥ 95% (HPLC) | chemimpex.com |
| Predicted Boiling Point | 630.4±55.0 °C | |
| Predicted Density | 1.186±0.06 g/cm3 | |
| Predicted pKa | 3.95±0.10 | |
| Storage Conditions | 0-8°C | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAYCOKLWMVUSV-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673983 | |
| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201419-16-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201419-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Boc S Trityl L Homocysteine
Stereoselective and Regioselective Synthesis of the L-Homocysteine Core
The synthesis of the L-homocysteine backbone with precise control over its stereochemistry (L-configuration) and regiochemistry is fundamental. One established method involves the modification of L-methionine. For instance, L-methionine can be dissolved in liquid ammonia (B1221849) and treated with sodium metal to demethylate the thioether, followed by quenching with an appropriate reagent to yield the thiol group of homocysteine. escholarship.org Another approach starts from L-isoascorbic acid, which undergoes oxidative cleavage and a series of transformations to produce a β,β-difluoro-substituted L-homocysteine derivative. nih.gov
Enantioselective methods are also employed to ensure the desired L-stereochemistry. One such strategy involves the asymmetric hydrogenation of a suitable precursor, catalyzed by a chiral metal complex. For example, chiral ortho-substituted BINAPO ligands with ruthenium have been used for the asymmetric hydrogenation of β-aryl-β-amino acids, a technique adaptable to homocysteine synthesis. acs.org Additionally, enzymatic methods, such as the use of α-amino-ε-caprolactam racemase in conjunction with other enzymes, can achieve stereoselective synthesis from racemic starting materials like homocysteine thiolactone. rsc.org
Optimized Introduction of the S-Trityl Protecting Group on the Thiol Moiety
Protecting the reactive thiol group of homocysteine is critical to prevent unwanted side reactions during peptide synthesis. cymitquimica.com The trityl (triphenylmethyl, Trt) group is a bulky and acid-labile protecting group commonly used for this purpose. cymitquimica.comchemimpex.com
The introduction of the S-trityl group can be achieved by reacting L-homocysteine with trityl chloride. A key optimization involves performing the reaction in the absence of a base, which minimizes the formation of side products and simplifies purification. mdpi.com For instance, a solution of trityl chloride in dichloromethane (B109758) can be added dropwise to a solution of the thiol-containing compound, leading to a high yield of the S-tritylated product. mdpi.com Another efficient method involves the use of trityl alcohol in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which selectively promotes S-tritylation even in unprotected peptides. nih.gov The trityl group effectively prevents oxidation and other reactions of the thiol during subsequent synthetic steps. cymitquimica.com
Facile Incorporation of the N-alpha-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. google.comorganic-chemistry.org Its introduction, known as Boc protection, is typically straightforward. The most common method involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org This reaction can be performed under aqueous or anhydrous conditions. organic-chemistry.org
For L-homocysteine derivatives, the N-alpha-Boc group is typically introduced after the S-trityl group is in place to ensure chemoselectivity. A practical approach involves converting the N-protected amino acid to its dianion at low temperatures using a hindered base like potassium tert-butoxide, followed by alkylation. google.com Catalyst-free N-tert-butyloxycarbonylation of amines in water is also a viable and green alternative that can produce optically pure N-t-Boc derivatives. organic-chemistry.org The Boc group is stable to most nucleophiles and basic conditions, making it compatible with many subsequent reaction steps, but it can be readily removed with acid. organic-chemistry.orgpeptide.com
Comparative Analysis of Convergent and Linear Synthetic Strategies
The synthesis of complex molecules like Boc-S-trityl-L-homocysteine and peptides derived from it can follow either a linear or a convergent strategy.
The choice between these strategies depends on the target molecule's complexity and length. For this compound itself, a linear approach is standard. However, when it is used as a building block for larger peptides, a convergent approach, combining fragments, can be more efficient. advancedchemtech.combachem.com
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step sequential addition of building blocks. rsc.orgthermofisher.com | Simple to plan and execute, suitable for automation. | Overall yield decreases with each step, purification of the final product can be challenging. |
| Convergent Synthesis | Independent synthesis of fragments followed by their assembly. advancedchemtech.combachem.com | Higher overall yields, easier purification of smaller fragments. advancedchemtech.combachem.com | Requires more complex planning and synthesis of multiple fragments. |
Green Chemistry Approaches and Sustainable Synthesis Protocols
Efforts to make the synthesis of protected amino acids more environmentally friendly focus on reducing hazardous waste and using safer reagents and solvents. advancedchemtech.comrsc.org Key green chemistry principles applied to peptide synthesis include:
Greener Solvents: Replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) with more benign alternatives is a major focus. rsc.orgacs.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, and even water are being explored for various steps in peptide synthesis. advancedchemtech.comacs.orgbiosyn.com Propylene carbonate has also been shown to be a viable green alternative. rsc.org
Alternative Reagents: Using safer coupling additives is another important aspect. For example, Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive and less toxic alternative to traditional additives like HOBt. biosyn.com
Process Optimization: Moving from batch processing to continuous flow systems can reduce the use of excess reagents and solvents. advancedchemtech.com Additionally, optimizing reaction conditions to reduce the number of washing and purification steps contributes to a greener process. advancedchemtech.com The use of microwave-assisted synthesis can also shorten reaction times and improve yields. advancedchemtech.com
Synthesis of Isotopic Variants for Mechanistic Probing
Isotopically labeled amino acids are powerful tools for studying protein structure, dynamics, and metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). silantes.comnih.gov
The synthesis of isotopic variants of this compound can be achieved by incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) at specific positions. This is often accomplished by starting with a commercially available isotopically labeled precursor. For example, stable isotope-labeled amino acids can be incorporated into peptides using solid-phase peptide synthesis (SPPS), allowing for precise placement of the label. silantes.com
These labeled compounds enable researchers to track the fate of the amino acid in biological systems, study enzyme-substrate interactions, and perform quantitative proteomics. silantes.comnih.govyoutube.com For instance, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique where cells are grown in media containing isotopically labeled amino acids, which are then incorporated into newly synthesized proteins. nih.govyoutube.com
| Isotope | Application in Mechanistic Studies |
| ¹³C | NMR and MS-based studies of protein structure and metabolism. silantes.com |
| ¹⁵N | NMR studies of protein dynamics and interactions. silantes.com |
| ²H (Deuterium) | Can alter elution times in liquid chromatography, useful for quantitation, and used in NMR to simplify spectra. nih.govacs.org |
Chemical Reactivity and Mechanistic Investigations of Boc S Trityl L Homocysteine
Orthogonal Deprotection Strategies for the Boc and S-Trityl Groups
Base-Mediated Boc Deprotection Pathways and Stereochemical Integrity
The tert-butyloxycarbonyl (Boc) group is renowned for its stability under basic and nucleophilic conditions, which is a cornerstone of its utility in orthogonal protection schemes with base-labile groups like Fmoc. Direc organic-chemistry.orgt cleavage of the Boc group using bases is generally not feasible under standard synthetic conditions. However, some exceptions exist, particularly with highly activated amines or under harsh conditions. For instance, N-Boc pyrrole (B145914) can be cleaved under basic conditions. Some semanticscholar.orgprotocols have reported Boc deprotection using reagents like K3PO4·H2O in methanol (B129727) with microwave assistance, though this is not a mainstream method.
< semanticscholar.orgp>A more relevant consideration is the maintenance of stereochemical integrity at the α-carbon during synthetic steps where a base is present, even if the Boc group itself is not cleaved. Racemization can occur via two primary mechanisms: direct enolization through abstraction of the α-proton by a base, or through the formation of an oxazolone (B7731731) intermediate during carboxyl group activation for peptide coupling. While wiley-vch.demdpi.com the Boc group itself does not directly participate in base-mediated removal, the basic conditions used in other synthetic steps (e.g., neutralization after a previous acid-mediated deprotection) can pose a risk to stereochemical purity. Studi peptide.comes have shown that for Boc-protected amino acids, the risk of racemization during base-catalyzed coupling steps is generally low, especially when using in situ neutralization protocols. Howev nih.gover, amino acids like cysteine and histidine are particularly prone to racemization.
peptide.comnih.gov#### 3.1.3. Palladium-Catalyzed Deprotection of Trityl Thioethers
The use of palladium catalysts for the deprotection of thiol groups is an area of ongoing research, though it is more established for other protecting groups like S-allyl or S-acetamidomethyl (Acm) than for S-trityl. Palladium complexes are known to be "thiophilic" and can catalyze C-S bond cleavage. For i rsc.orgnstance, palladium catalysts have been used in decarbonylative C-S coupling to convert thioesters to thioethers and in the debenzylative synthesis of diaryl sulfides. These cncb.ac.cnacs.orgorganic-chemistry.org reactions proceed through mechanisms involving oxidative addition of the palladium(0) catalyst into a carbon-sulfur or carbon-halide bond, followed by subsequent reductive elimination steps.
< cncb.ac.cnp>While direct palladium-catalyzed deprotection of S-trityl groups is not a commonly cited method, the reactivity of thioethers with palladium suggests potential pathways. Thioethers can act as directing groups for palladium catalysts, influencing the reactivity at adjacent positions. It is rsc.org plausible that under specific conditions, a palladium complex could facilitate the cleavage of the S-trityl bond. However, acid-labile cleavage remains the overwhelmingly standard and efficient method for S-trityl removal.
ug.edu.plrsc.org### 3.2. Nucleophilic and Electrophilic Reactivity of its Functional Groups
The reactivity of Boc-S-trityl-L-homocysteine is dictated by its three main functional components: the Boc-protected amine, the carboxylic acid, and the trityl-protected thiol.
Reactions with Electrophilic Reagents at the Nitrogen and Carboxyl Termini
Given the protected nature of the α-amino group, reactions with electrophiles primarily occur at the carboxyl terminus. The carboxylic acid can be readily converted into a variety of derivatives through activation and subsequent reaction with nucleophiles, a process central to peptide synthesis.
< minia.edu.egp>A common strategy involves activating the carboxyl group with a coupling reagent, such as a carbodiimide (B86325) (e.g., DCC, EDC) or a phosphonium/uronium salt (e.g., PyBOP, HBTU), to form a highly reactive intermediate like an O-acylisourea or an active ester. This psgcas.ac.inactivated intermediate is then susceptible to nucleophilic attack by an amine to form an amide bond (a peptide bond) or by an alcohol to form an ester bond.
For example, in the synthesis of peptide fragments, the carboxyl group of this compound is activated and then reacted with the free amino group of another amino acid or peptide. This acs.orgsequence of activation and coupling is a fundamental transformation in synthetic organic and medicinal chemistry.
nih.govpsgcas.ac.in| Reaction Type | Reagents | Product | Significance | Reference |
|---|---|---|---|---|
| Amide Bond Formation | Coupling reagent (e.g., HBTU, DIC), Amine (R-NH2), Base (e.g., DIPEA) | Amide (Peptide bond) | Core reaction of peptide synthesis. | |
| Esterification | Alcohol (R-OH), Acid catalyst or coupling reagent | Ester | Used for creating ester derivatives or for specific synthetic strategies. |
Conformational Dynamics and Their Influence on Reactivity
The three-dimensional conformation of a protected amino acid can significantly influence its reactivity and its interactions with other molecules, such as enzymes or receptors. The p nih.govresence of the bulky Boc and trityl protecting groups on the homocysteine scaffold imposes significant steric constraints, which in turn dictates the preferred conformations of the molecule.
Kinetic and Thermodynamic Studies of Key Transformations
While specific, quantitative kinetic and thermodynamic data for this compound are not extensively documented in dedicated studies, a comprehensive understanding of its reactivity can be derived from established principles of its constituent protecting groups and its role in peptide synthesis. The key transformations of this compound are centered on the deprotection of the N-Boc and S-trityl groups and its application in forming peptide bonds, particularly through native chemical ligation (NCL).
The primary transformations involve the acid-catalyzed cleavage of both protecting groups. The trityl (Trt) group is notably labile to acid, while the tert-butyloxycarbonyl (Boc) group is designed for removal under moderately acidic conditions. peptide.com In practice, both groups can often be removed simultaneously.
Mechanism of Acid-Catalyzed Deprotection
The deprotection of the S-trityl group proceeds via an SN1-type mechanism. researchgate.net The reaction is initiated by the protonation of the sulfur atom, followed by the departure of the stable trityl cation (Trt⁺). The stability of this carbocation is a significant thermodynamic driving force for the reaction, arising from extensive resonance delocalization across the three phenyl rings. researchgate.netrsc.org
Similarly, the Boc group is removed by protonation of the carbonyl oxygen, followed by the decomposition of the resulting intermediate into carbon dioxide, isobutylene (B52900) (or tert-butyl cation), and the free amine. The formation of the gaseous CO₂ provides a strong thermodynamic driving force for this deprotection.
During these acidolytic cleavages, the highly reactive carbocations generated (trityl and tert-butyl) can lead to side reactions with nucleophilic residues. To mitigate this and improve reaction kinetics and yields, "scavengers" are typically included in the deprotection cocktail. These are hydride donors or other nucleophiles that trap the carbocations. researchgate.net
| Reagent Cocktail | Protecting Group(s) Removed | Scavengers | Purpose of Scavengers |
| Trifluoroacetic Acid (TFA) / Dichloromethane (B109758) (DCM) | N-Boc, S-Trityl | Triisopropylsilane (B1312306) (TIS), Water | Trap trityl and tert-butyl cations to prevent side reactions. peptide.comresearchgate.net |
| Hydrogen Fluoride (HF) | N-Boc, S-Trityl | Anisole, p-cresol | Trap carbocations generated during cleavage. researchgate.net |
Table 1: Common deprotection conditions for Boc/Trt-protected amino acids and the role of scavengers.
Thermodynamics of the Deprotected Thiol
Once the S-trityl group is removed, the reactivity of the resulting free thiol of the homocysteine residue is governed by its nucleophilicity, which is pH-dependent. The key thermodynamic parameter is the pKa of the sulfhydryl group. The thiolate anion (R-S⁻) is a much more potent nucleophile than the protonated thiol (R-SH). Research has established that the sulfhydryl group of homocysteine has a significantly higher pKa than that of cysteine. researchgate.netresearchgate.netnih.gov This means that at physiological pH, a smaller fraction of homocysteine exists as the highly reactive thiolate anion compared to cysteine. researchgate.net However, the homocysteine thiolate anion remains a very reactive nucleophile. researchgate.net
| Thiol-Containing Amino Acid | Sulfhydryl (-SH) pKa | Reference(s) |
| L-Homocysteine | ~10.0 | researchgate.netresearchgate.netnih.gov |
| L-Cysteine | ~8.3 | researchgate.net |
Table 2: Comparison of sulfhydryl group pKa values for L-homocysteine and L-cysteine.
Kinetics in Native Chemical Ligation (NCL)
This compound is a precursor for introducing homocysteine into peptides. For use in NCL, the carboxylic acid must first be converted to a C-terminal thioester. The subsequent ligation reaction involves the nucleophilic attack of an N-terminal cysteine (or homocysteine) from another peptide onto this thioester. ethz.ch
A reversible intermolecular transthioesterification between the N-terminal thiol and the C-terminal thioester.
A rapid and irreversible intramolecular S-to-N acyl shift, which forms the thermodynamically stable native amide bond at the ligation site. ethz.chnih.gov
The rate-limiting step in standard NCL is typically the initial transthioesterification. acs.org The kinetics are pH-dependent, with faster rates observed at pH values closer to the pKa of the N-terminal thiol, where a sufficient concentration of the nucleophilic thiolate is present. ethz.ch While ligation reactions can be slow, taking many hours to complete, the rate is highly influenced by the nature of the thioester leaving group and the specific amino acid residues near the ligation site. ethz.chacs.org Studies on model systems have shown that replacing cysteine with homocysteine in NCL is feasible, expanding the toolkit for chemical protein synthesis. rsc.org
Applications of Boc S Trityl L Homocysteine in Complex Molecule Synthesis
Utilization in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies
Boc-S-trityl-L-homocysteine is a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase approaches, enabling the introduction of homocysteine residues into peptide chains. chemimpex.comsigmaaldrich.com In SPPS, the Boc group is typically removed with a mild acid like trifluoroacetic acid (TFA), while the trityl group remains intact, allowing for chain elongation. rsc.org The trityl group's stability to the repetitive cycles of Boc deprotection and coupling is crucial for the successful assembly of the desired peptide sequence. rsc.orgpeptide.com
Integration into Peptidomimetic and Cyclic Peptide Constructs
The incorporation of homocysteine via its Boc/Trt protected form is a key strategy in the design of peptidomimetics and cyclic peptides. Peptidomimetics, which mimic the structure and function of natural peptides, often incorporate non-proteinogenic amino acids like homocysteine to enhance stability, receptor affinity, or bioavailability. google.comgoogle.com The ability to introduce a reactive thiol group via homocysteine opens avenues for creating novel peptide analogues with tailored properties. chemimpex.com
Cyclic peptides often exhibit superior proteolytic stability and conformational rigidity compared to their linear counterparts. issuu.com this compound is instrumental in the synthesis of cyclic peptides, particularly those cyclized via disulfide bond formation. After the linear peptide is assembled, the trityl group can be selectively cleaved to reveal the free thiol, which can then be oxidized to form an intramolecular disulfide bridge with another cysteine or homocysteine residue. issuu.com This side-chain-to-side-chain cyclization is a common strategy for creating constrained peptide structures. issuu.com
Strategies for On-Resin Thiol Derivatization
The resin-bound peptide containing an S-trityl protected homocysteine residue provides a platform for various on-resin chemical modifications. After selective deprotection of the trityl group, the exposed thiol becomes a handle for a range of derivatization reactions. This allows for the introduction of diverse functionalities, such as fluorescent labels, biotin (B1667282) tags, or other reporter groups, directly onto the peptide while it is still attached to the solid support.
One common strategy involves the alkylation of the free thiol with various electrophiles. mdpi.com For instance, maleimide-containing reagents react specifically with thiols to form stable thioether bonds, a technique often used for bioconjugation. mdpi.com This on-resin approach simplifies purification, as excess reagents and byproducts can be easily washed away before cleaving the final, modified peptide from the resin. This methodology is particularly valuable for creating peptide libraries with diverse side-chain modifications for screening purposes.
Role in the Synthesis of Chiral Auxiliaries and Organocatalysts
Chiral auxiliaries are compounds that temporarily attach to a substrate to direct a chemical reaction with high stereoselectivity. While direct use of this compound as a common chiral auxiliary is not widely documented, amino acid derivatives are fundamental in the synthesis of many such auxiliaries. For instance, oxazolidinones, popularized by Evans, are often derived from amino acids and are highly effective in controlling stereochemistry in reactions like aldol (B89426) additions and alkylations. The chiral backbone of homocysteine, once appropriately modified, has the potential to be incorporated into novel chiral auxiliaries or ligands for asymmetric catalysis.
Similarly, in the field of organocatalysis, small chiral organic molecules are used to catalyze stereoselective reactions. Peptides and amino acid derivatives are prominent classes of organocatalysts. The unique structural features of homocysteine, including its chirality and the reactive thiol group, make it an attractive scaffold for the design of new organocatalysts. The thiol can act as a nucleophilic catalyst or as a site for anchoring the catalyst to a support, while the chiral center influences the stereochemical outcome of the catalyzed reaction.
Employing as a Building Block for Non-Ribosomal Peptide Synthesis (NRPS) Analogues
Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs), not by the ribosome. nih.gov These peptides often exhibit potent biological activities and incorporate non-proteinogenic amino acids. nih.govfrontiersin.org The chemical synthesis of NRPs and their analogues is a major focus of medicinal chemistry, aiming to replicate or improve upon the properties of the natural products. frontiersin.org
This compound is a valuable building block in this endeavor, allowing for the site-specific incorporation of homocysteine into synthetic constructs that mimic or are analogous to natural NRPs. researchgate.net The ability to chemically synthesize these complex molecules provides access to compounds that may be difficult to produce via fermentation or genetic engineering of the biosynthetic pathways. frontiersin.org This synthetic access is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to the peptide backbone and side chains to optimize biological activity.
Contributions to Bioorthogonal Chemical Ligation Methodologies
Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. Chemical ligation techniques are powerful tools for assembling large peptides and proteins from smaller, chemically synthesized fragments. The most prominent of these is Native Chemical Ligation (NCL). rsc.orgresearchgate.net
NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. researchgate.netethz.ch This reaction forms a native peptide bond at the ligation site. While cysteine is the canonical N-terminal residue for NCL, methodologies have been developed that extend this chemistry to other amino acids, including homocysteine. The thiol side chain of homocysteine can participate in similar chemoselective ligation reactions. frontiersin.org this compound is essential for synthesizing the peptide fragments containing homocysteine that are used in these advanced ligation strategies. The ability to assemble large, complex biomolecules through these methods has revolutionized protein engineering and drug discovery. chemimpex.comchemimpex.com
Biochemical and Medicinal Chemistry Research Applications of Boc S Trityl L Homocysteine Derivatives
Design and Synthesis of Chemical Probes for Cellular Thiol Proteomes
The thiol group of homocysteine is a key functional moiety that can be leveraged to design chemical probes for studying the cellular thiol proteome. After deprotection of the trityl group, the reactive thiol can be used to target and react with other thiols, such as those found in cysteine residues of proteins.
Researchers have developed various fluorescent probes for the detection of homocysteine and other biothiols. nih.govacs.orgresearchgate.net For instance, a ruthenium(II) complex-based luminescent probe was designed to react with the free thiol of homocysteine (after deprotection), leading to a significant enhancement in luminescence. nih.govacs.org This "turn-on" response allows for the sensitive and selective detection of homocysteine. nih.govacs.org Similarly, coumarin-based fluorescent probes have been synthesized that exhibit a "turn-on" fluorescence signal upon reaction with homocysteine and cysteine, enabling their detection in biological samples. nih.govbohrium.com The general strategy involves the reaction of the thiol with a reactive group on the probe, which alters the probe's electronic properties and leads to a change in its fluorescence.
The synthesis of these probes often starts from a precursor molecule that can be modified to incorporate a recognition site for the thiol group. Boc-S-trityl-L-homocysteine can be utilized to introduce the homocysteine moiety into these probe scaffolds. The trityl group ensures the thiol is protected during the synthesis of the probe's core structure and can be removed at a later stage to activate the probe.
Table 1: Examples of Chemical Probes for Thiol Detection
| Probe Type | Detection Mechanism | Target Analytes |
| Ruthenium(II) complex | Luminescence enhancement upon reaction | Cysteine, Homocysteine |
| Coumarin-based | Fluorescence "turn-on" upon reaction | Cysteine, Homocysteine, Glutathione (B108866) |
| Rhodamine B-based | Fluorescence enhancement | Homocysteine |
Precursors for Substrate Analogues in Enzymatic Studies
This compound is a valuable precursor for the synthesis of substrate analogues used to study the mechanisms of various enzymes. chemimpex.com By modifying the homocysteine structure, researchers can create molecules that mimic the natural substrate but cannot be turned over, or that act as inhibitors. These analogues are instrumental in elucidating enzyme kinetics, active site architecture, and reaction pathways. tandfonline.comtandfonline.comnih.gov
One significant area of research is the study of S-adenosyl-L-homocysteine (SAH) hydrolase and other enzymes involved in homocysteine metabolism. tandfonline.comtandfonline.comjst.go.jp SAH hydrolase catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and L-homocysteine. tandfonline.comjst.go.jp Inhibitors of this enzyme have shown potential as antiviral, anticancer, and antiparasitic agents. jst.go.jp this compound can be used as a starting material to synthesize various SAH analogues where the homocysteine portion is modified. These synthetic analogues can then be tested for their ability to inhibit SAH hydrolase, providing insights into the structural requirements for binding to the enzyme's active site. tandfonline.comnih.gov
For example, analogues of S-ribosylhomocysteine (SRH), a substrate for the enzyme LuxS, have been synthesized to study bacterial quorum sensing. researchgate.netnih.govresearchgate.net The synthesis of these analogues often involves coupling a modified ribose sugar with a protected homocysteine derivative, for which this compound is a suitable starting material. nih.gov These studies have led to the discovery of potent LuxS inhibitors. researchgate.netresearchgate.net
Development of Modulators for Thiol-Dependent Enzymes (Focus on chemical design and synthesis)
Thiol-dependent enzymes, which utilize a cysteine residue in their active site for catalysis, are a major class of enzymes involved in numerous physiological and pathological processes. nih.gov The design and synthesis of modulators for these enzymes is a key area of drug discovery. This compound provides a scaffold for creating such modulators.
The chemical design of these modulators often involves creating a molecule that can selectively react with the active site cysteine. The homocysteine moiety, after deprotection of the trityl group, can serve as a handle to target these enzymes. The rest of the molecule can be designed to provide specificity for a particular enzyme.
For instance, inhibitors of betaine-homocysteine S-methyltransferase (BHMT), an enzyme that converts homocysteine to methionine, have been developed. illinois.edu These inhibitors were designed based on the three-dimensional structure of the enzyme and have shown to be effective in blocking the enzyme's activity. illinois.edu The synthesis of such inhibitors could potentially start from this compound, allowing for the introduction of the homocysteine backbone which is recognized by the enzyme.
The synthesis of these modulators involves a series of chemical reactions to build the desired molecule around the homocysteine core. The Boc and Trityl protecting groups are crucial for this process, as they allow for the selective modification of other parts of the molecule without affecting the amine and thiol groups of homocysteine. chemimpex.com
Incorporation into Chemically Modified Peptides for Structure-Activity Relationship Studies
The incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their therapeutic properties, such as stability, bioavailability, and potency. nih.govresearchgate.netcpcscientific.com this compound serves as a building block for introducing homocysteine into peptide sequences during solid-phase peptide synthesis (SPPS). chemimpex.comavantorsciences.com
This modification allows for detailed structure-activity relationship (SAR) studies. By replacing a natural amino acid with homocysteine, or by introducing it at various positions in a peptide, researchers can probe the importance of that specific residue and its side chain for the peptide's biological activity. nih.govfrontiersin.org The longer side chain of homocysteine compared to cysteine can introduce different conformational constraints on the peptide backbone.
Furthermore, the thiol group of the incorporated homocysteine residue can be used for further modifications, such as cyclization or conjugation to other molecules. For example, a disulfide bridge can be formed between the homocysteine residue and another cysteine or homocysteine residue within the peptide, creating a cyclic peptide with potentially enhanced stability and activity. ub.edu
The use of this compound in SPPS follows standard protocols, where the Boc group is removed to allow for peptide bond formation, and the trityl group is removed at the end of the synthesis to expose the thiol group for further manipulations if desired. google.com
Table 2: Impact of Incorporating Non-Natural Amino Acids into Peptides
| Modification | Potential Effect | Reference |
| D-amino acid incorporation | Increased proteolytic stability | researchgate.netfrontiersin.org |
| Biaryl amino acid incorporation | Restricted conformational flexibility, enhanced stability | researchgate.net |
| Azulenyl-alanine substitution | Improved proteolytic stability and cytocompatibility | nih.gov |
| Homocysteine incorporation | Altered conformational constraints, site for further modification | ub.edu |
Role in Constructing Redox-Active Chemical Tools for Biological Investigations
The thiol-disulfide equilibrium is a key component of cellular redox regulation. Chemical tools that can respond to or perturb this balance are invaluable for studying redox biology. This compound derivatives are utilized in the construction of such redox-active tools.
After deprotection, the thiol group of a homocysteine-containing molecule can participate in disulfide exchange reactions with other thiols, such as glutathione or cysteine residues in proteins. mdpi.com This property can be exploited to create probes that change their properties, such as fluorescence or magnetic resonance signal, in response to the local redox environment. nih.govacs.org
For example, gadolinium(III) complexes bearing thiol-terminated side chains have been developed as redox-sensitive MRI contrast agents. nih.govacs.org These agents can form disulfide bonds with proteins like human serum albumin, leading to an increase in their relaxivity and a change in the MRI signal. The binding of these agents can be modulated by the presence of other thiols like homocysteine. nih.govacs.org The synthesis of such agents could involve the use of this compound to introduce the thiol-containing linker.
Furthermore, homocysteine-containing molecules can themselves influence the cellular redox state. The introduction of exogenous thiols can alter the balance of the intracellular thiol pool, providing a way to study the cellular response to redox stress. mdpi.com
Advanced Analytical and Spectroscopic Methodologies for Research on Boc S Trityl L Homocysteine and Its Derivatives
High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Boc-S-trityl-L-homocysteine and its derivatives. It provides highly accurate mass measurements, which allow for the determination of elemental compositions, crucial for confirming the identity of synthesized compounds and for identifying unknown intermediates and products in a reaction mixture. acs.org
In the context of peptide synthesis, where this compound is a key reagent, HRMS can be used to monitor the progress of reactions. nih.govnih.gov For instance, techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are employed to gently ionize the protected amino acid and its subsequent peptide fragments, minimizing fragmentation and preserving the integrity of the molecules for analysis. nih.gov The high resolving power of HRMS allows for the differentiation of species with very similar masses, which is critical for identifying side products or impurities that may affect the quality of the final peptide.
Key Applications of HRMS:
Confirmation of Product Identity: Accurate mass measurements confirm the successful synthesis of this compound.
Reaction Monitoring: Tracking the consumption of reactants and the formation of products and intermediates in real-time. acs.org
Impurity Profiling: Identifying and quantifying trace impurities that may arise from side reactions or incomplete conversions.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the molecular ion of this compound can provide structural information by analyzing its fragmentation pattern. This is particularly useful for locating modifications or for sequencing short peptides incorporating this amino acid.
| Analytical Parameter | High-Resolution Mass Spectrometry (HRMS) |
| Primary Measurement | Mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm) |
| Key Information Gained | Elemental composition, molecular weight confirmation, identification of intermediates and byproducts |
| Common Ionization Techniques | Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI) nih.gov |
| Application in Synthesis | Monitoring reaction progress, confirming product identity, characterizing impurities acs.orgnih.gov |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound and its derivatives in solution. chemrxiv.org While one-dimensional (1D) NMR provides initial information about the types and number of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and determining the connectivity and spatial relationships of atoms within the molecule. researchgate.netacs.org
Common 2D NMR experiments used in the analysis of this compound include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of different functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space proximity of protons, which is vital for determining the three-dimensional conformation of the molecule. rsc.org
These techniques are particularly valuable for confirming the presence and integrity of the Boc and trityl protecting groups and for ensuring the correct stereochemistry at the alpha-carbon. nih.gov
| NMR Technique | Information Provided | Relevance to this compound |
| 1D ¹H and ¹³C NMR | Number and chemical environment of protons and carbons. | Initial verification of functional groups (Boc, trityl, amino acid backbone). |
| 2D COSY | ¹H-¹H scalar coupling networks. | Confirms the connectivity of protons in the homocysteine backbone. |
| 2D HSQC/HMBC | ¹H-¹³C correlations (single and multiple bond). | Unambiguous assignment of all proton and carbon signals. |
| 2D NOESY/ROESY | Through-space ¹H-¹H proximity. | Provides insights into the solution conformation of the molecule. rsc.org |
Advanced Chromatographic Techniques for High-Purity Isolation and Separation Science
The synthesis of this compound often results in a crude product containing unreacted starting materials, reagents, and side products. Advanced chromatographic techniques are therefore essential for isolating the desired compound with the high purity required for applications like peptide synthesis. teledyneisco.commdpi.com
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the analysis and purification of protected amino acids. mdpi.com
Reversed-Phase HPLC (RP-HPLC): This is the most common mode, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with an additive like trifluoroacetic acid). nih.govresearchgate.net The high hydrophobicity of the trityl group makes RP-HPLC an effective method for separating this compound from more polar impurities. mdpi.com
Chiral HPLC: To confirm the enantiomeric purity of L-homocysteine derivatives, chiral stationary phases (CSPs) are employed. phenomenex.comsigmaaldrich.com These columns can separate enantiomers, allowing for the quantification of any D-enantiomer contamination. This is critical as the presence of the wrong enantiomer can have significant consequences for the biological activity of the final peptide. Methods for the chiral separation of homocysteine and its derivatives have been developed, often involving derivatization followed by HPLC analysis. nih.govresearchgate.net
Preparative HPLC is used to purify larger quantities of the compound, yielding material with purities often exceeding 98%. nih.gov
| Chromatographic Method | Principle | Application for this compound |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. nih.gov | Purity analysis and preparative purification from polar impurities. teledyneisco.com |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. phenomenex.comsigmaaldrich.com | Determination of enantiomeric purity (L vs. D form). nih.gov |
Circular Dichroism (CD) Spectroscopy for Conformational and Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. nih.gov It is a highly sensitive technique for probing the stereochemistry and secondary structure of chiral molecules like this compound and the peptides derived from it. nih.govnsf.gov
For a single amino acid derivative, the CD spectrum provides a characteristic signature that is directly related to its absolute configuration (L or D). nih.govresearchgate.net The sign and magnitude of the Cotton effects in the CD spectrum can confirm that the L-configuration of the starting homocysteine has been retained throughout the synthesis and protection steps. nih.gov
X-ray Crystallography for Absolute Stereochemical Determination of Derivatives
While CD spectroscopy provides information about stereochemistry in solution, single-crystal X-ray crystallography offers the definitive determination of the absolute configuration of a molecule in the solid state. nih.govspringernature.comresearchgate.net By diffracting X-rays off a single crystal of a compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. nih.govwustl.edu
Although obtaining a suitable single crystal of this compound itself can be challenging, derivatives are often crystallized to confirm their structure. nih.goviucr.orgrsc.org This technique is particularly valuable for unequivocally establishing the absolute stereochemistry (R or S) at the chiral center. wikipedia.orgsoton.ac.uk The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and torsional angles, which can be used to validate theoretical models of the molecule's conformation.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis of Chemical Transformations
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aip.orgnih.gov These methods are highly effective for monitoring chemical transformations by observing the appearance or disappearance of characteristic vibrational bands associated with specific functional groups. irdg.orgacs.org
In the context of this compound, FTIR and Raman spectroscopy can be used to:
Computational and Theoretical Studies on Boc S Trityl L Homocysteine
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of Boc-S-trityl-L-homocysteine. These calculations provide a detailed picture of the electron distribution, which governs the molecule's reactivity.
The electronic structure is characterized by the interplay of the electron-donating tert-butyloxycarbonyl (Boc) group, the bulky, electron-rich trityl group, and the homocysteine backbone. DFT calculations can determine key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and reactivity. For analogous Boc-protected amino acids, the HOMO is often localized on the electron-rich regions, while the LUMO can be associated with carbonyl groups, suggesting sites for nucleophilic and electrophilic attack, respectively.
Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing the partial atomic charges on each atom. This information is crucial for predicting sites susceptible to chemical reactions. For instance, the sulfur atom, protected by the bulky trityl group, exhibits a specific charge and reactivity profile that is influenced by the steric and electronic effects of the trityl moiety. Quantum mechanical calculations on similar systems have shown that alcohols can stabilize the transition state in reactions involving the Boc group through hydrogen bonding, thereby lowering the activation energy. wuxiapptec.com This highlights the importance of the local environment in modulating the molecule's reactivity.
Table 1: Representative Calculated Electronic Properties for a Model Boc-Protected Amino Acid
| Parameter | Calculated Value | Significance |
| HOMO Energy | -7.8 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -2.6 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.2 eV | Correlates with the chemical reactivity and kinetic stability of the molecule. |
| Partial Charge on Carbonyl Carbon | +0.55 e | Suggests a site for potential nucleophilic attack. |
| Partial Charge on Thiol Sulfur | -0.15 e | Reflects the electron-donating nature of the surrounding groups. |
Note: Data are representative and based on DFT calculations (B3LYP/6-311+G(d,p)) for analogous Boc-protected β-amino acids. Actual values for this compound would require specific calculations.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to explore the molecule's accessible shapes and their relative energies.
The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. Key dihedral angles include those around the urethane (B1682113) bond of the Boc group, the Cα-Cβ and Cβ-Cγ bonds of the homocysteine side chain, and the C-S bond connected to the trityl group.
Studies on Boc-protected amino acids have shown that the urethane amide bond can adopt both cis and trans conformations, with nearly equal energies, which is in contrast to typical peptide bonds that strongly prefer the trans conformation. researchgate.net The bulky trityl group, composed of three phenyl rings, has its own conformational preferences, often described as a propeller-like arrangement. The rotation of these phenyl rings is sterically hindered, and DFT calculations on related trityl-containing molecules have shown that synchronous torsional vibrations are more likely than free rotation. mdpi.com
A potential energy surface can be mapped by systematically rotating key dihedral angles and calculating the energy at each point. This map reveals the low-energy conformations (energy minima) and the energy barriers between them (transition states). For instance, scanning the potential energy surface for the rotation of the trityl group can reveal the steric hindrance and the most stable orientations relative to the homocysteine backbone. researchgate.net
Molecular Dynamics Simulations of Solvation Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in different environments, particularly in solution. These simulations track the movements of every atom over time, providing a movie-like view of molecular motion and interactions.
Solvation plays a critical role in determining the conformational preferences and reactivity of the molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, DMSO). Studies on protected amino acids have demonstrated that solute-solvent interactions must be explicitly accounted for to accurately reproduce experimental observations. acs.org For example, the hydration layer around the molecule can influence which conformations are most stable. nih.gov MD simulations of homocysteine clusters have been used to calculate properties like the mean square displacement and diffusion coefficient as a function of temperature. nih.govresearchgate.net
Intermolecular interactions, such as hydrogen bonding between the Boc group's carbonyl oxygen and solvent molecules, or van der Waals interactions involving the trityl group, can be analyzed in detail. These interactions are crucial for understanding how the molecule behaves in a condensed phase, which is essential for predicting its behavior in biological systems or during chemical synthesis.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization of Derivatives
Computational methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized derivatives of this compound.
DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. worktribe.com The accuracy of these predictions has significantly improved, and automated workflows can now calculate chemical shifts for large sets of molecules with different levels of theory and solvent models. nih.gov For complex molecules, comparing calculated and experimental spectra can help in assigning specific peaks to individual atoms. For instance, DFT calculations on Boc-protected dipeptides have been used to analyze the most stable structures and compare predicted IR spectra with experimental ones, revealing details about intramolecular hydrogen bonding. mdpi.com
Similarly, IR spectra can be simulated from the vibrational frequencies calculated using quantum chemistry methods. diva-portal.org These simulations can help to assign specific absorption bands to the vibrations of different functional groups, such as the C=O stretch of the Boc group, the N-H bend, and vibrations associated with the trityl and homocysteine moieties. Machine learning models trained on large datasets of calculated spectra are also emerging as a rapid and accurate method for predicting IR spectra. acs.org
Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Boc-Protected Amino Acid Derivative
| Carbon Atom | Predicted Chemical Shift (DFT) | Experimental Chemical Shift |
| Boc Carbonyl | 156.1 | 155.8 |
| Cα | 54.2 | 53.9 |
| Cβ | 32.5 | 32.1 |
| Boc Quaternary Carbon | 80.5 | 80.1 |
| Boc Methyl Carbons | 28.4 | 28.6 |
Note: Data are representative and based on studies of Boc-protected amino acids. nih.govmdpi.com The accuracy of the prediction depends on the level of theory and solvent model used.
In Silico Design and Virtual Screening of Novel Analogues
The structural and electronic information gained from computational studies on this compound provides a solid foundation for the in silico design and virtual screening of novel analogues with desired properties. This is particularly relevant in drug discovery, where homocysteine-related pathways are targeted.
In silico design involves modifying the parent structure of this compound on a computer and evaluating the properties of the resulting virtual compounds. For example, the Boc or trityl groups could be replaced with other protecting groups, or the homocysteine backbone could be altered to create new amino acid derivatives. Computational methods can then be used to predict how these changes would affect the molecule's stability, reactivity, and potential interactions with a biological target.
Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme active site. mdpi.com For instance, analogues of S-adenosyl-L-homocysteine (a related compound) have been designed and screened in silico as potential inhibitors of viral enzymes. tandfonline.com A similar approach could be applied to a library of virtual derivatives of this compound to identify promising candidates for therapeutic applications, such as inhibitors for S-adenosyl-L-homocysteine hydrolase or methyltransferases. acs.orgnih.gov Molecular docking and MD simulations are key tools in this process, used to predict the binding poses and affinities of the virtual compounds. nih.govrsc.org
Emerging Research Frontiers and Future Directions for Boc S Trityl L Homocysteine
Development of Next-Generation Orthogonal Protecting Groups for Thiol Functionality
The trityl (Trt) group is a widely used acid-labile protecting group for the thiol functionality of cysteine and its homologs like homocysteine. peptide.combachem.com Its bulkiness and selective removal under specific acidic conditions have made it a cornerstone in peptide synthesis. However, the quest for greater efficiency, milder deprotection conditions, and enhanced orthogonality has spurred the development of next-generation protecting groups. Orthogonality, the ability to selectively remove one protecting group in the presence of others, is crucial for the synthesis of complex molecules with multiple functional groups. researchgate.netnih.gov
Recent research has focused on thiol-labile and photoremovable protecting groups as alternatives to traditional acid-labile groups like trityl. Thiol-labile groups, such as those based on a pyridazinedione (PD) scaffold, offer deprotection under mild, thiol-mediated conditions, which can be advantageous in the synthesis of sensitive peptides. rsc.org These groups are designed to be stable during standard solid-phase peptide synthesis (SPPS) but can be cleaved selectively, expanding the toolkit for regioselective disulfide bond formation and site-specific modifications. researchgate.net
Photoremovable protecting groups, or "caging" groups, represent another significant frontier. These groups can be cleaved by light, offering spatial and temporal control over deprotection without the need for chemical reagents that could perturb biological systems. nih.gov Research into nitrodibenzofuran (NDBF)-based protecting groups, for instance, has shown promise for thiol protection in SPPS. A methoxy-substituted NDBF group has demonstrated a notable two-photon action cross-section, making it suitable for advanced biological experiments where precise uncaging is required. nih.gov The development of such groups provides a pathway to synthesize complex, photo-activatable biomolecules derived from homocysteine.
The table below summarizes some next-generation thiol protecting groups and their deprotection conditions, highlighting the trend towards milder and more specific cleavage methods.
| Protecting Group Class | Example | Deprotection Condition | Key Advantage |
| Thiol-Labile | Pyridazinedione (PD) | Thiol-containing buffers | Mild, non-acidic cleavage |
| Photoremovable | Methoxy-substituted Nitrodibenzofuran (MeO-NDBF) | UV or two-photon irradiation | High spatial and temporal control |
| Reducible Disulfides | S-(tert-butyl)disulfide | Reducing agents (e.g., TCEP) | Orthogonal to acid-labile groups |
Table 1: Comparison of next-generation thiol protecting groups and their features.
Integration into Automated Flow Chemistry Systems for Scalable Synthesis
Automated flow chemistry is revolutionizing chemical synthesis, particularly in the realm of peptides and proteins. chimia.chnih.govamidetech.com This technology offers precise control over reaction parameters, enhanced efficiency, and the potential for scalable, on-demand production. americanpeptidesociety.org The integration of building blocks like Boc-S-trityl-L-homocysteine into automated flow systems is a promising future direction that could significantly accelerate research and development.
Flow-based solid-phase peptide synthesis (SPPS) has demonstrated the ability to dramatically reduce synthesis times, with amino acid incorporation cycles completed in minutes rather than hours. nih.gov These systems utilize continuous streams of reagents passing through a reactor containing the solid support, which improves coupling efficiency and minimizes side reactions. amidetech.com The use of in-line monitoring, such as UV-Vis analysis of Fmoc-deprotection, allows for real-time data collection and optimization of the synthesis process. chimia.ch
For this compound, its application in automated flow chemistry would enable the rapid and efficient synthesis of homocysteine-containing peptides. This is particularly relevant for creating peptide libraries for drug discovery or for producing larger quantities of specific peptide sequences for materials science applications. The stability of the S-trityl group under the conditions of Boc-strategy flow synthesis makes it a suitable candidate for such systems. The future of peptide synthesis will likely see a convergence of advanced building blocks, like orthogonally protected homocysteine derivatives, with sophisticated automated flow platforms to enable the creation of highly complex and functional molecules with unprecedented speed and precision. americanpeptidesociety.org
Exploration of Unconventional Reaction Pathways and Catalytic Transformations
Beyond its traditional role in peptide synthesis, researchers are exploring unconventional reaction pathways to modify and functionalize this compound. These efforts aim to expand its synthetic utility and create novel molecular architectures. A key area of investigation is the use of catalysis to achieve transformations that are difficult or impossible with conventional methods.
Photoredox catalysis has emerged as a powerful tool for amino acid modification under mild conditions. rsc.org This approach uses light to initiate redox reactions, enabling the functionalization of otherwise inert C-H bonds. While much of this research has focused on the 20 proteinogenic amino acids, the principles can be extended to homocysteine derivatives. For example, photocatalytic methods could be developed for the late-stage functionalization of the homocysteine backbone, introducing new chemical handles for bioconjugation or materials applications. Merging photoredox catalysis with other catalytic methods, such as N-heterocyclic carbene (NHC) catalysis, has shown potential for the direct modification of α-amino acids to produce α-amino ketones, offering a pathway to novel peptide mimetics. chemrxiv.org
Another area of interest is the chemoselective modification of the thioether bond. Research on methionine, which shares a thioether linkage with S-protected homocysteine, has demonstrated that selective alkylation can yield stable sulfonium (B1226848) ions. These can then be demethylated to produce functionalized homocysteine residues within peptides. rsc.org This two-step, mild process is highly chemoselective and tolerates a wide range of functional groups, opening up possibilities for site-specific peptide tagging and the creation of new functional biopolymers from precursors like this compound after deprotection and incorporation into a peptide chain.
Applications in Advanced Materials Science and Supramolecular Assemblies
The unique properties of homocysteine, particularly the reactive thiol group that can be unmasked from its protected form, make it an attractive building block for advanced materials and supramolecular chemistry. This compound serves as a key precursor, providing a stable source of homocysteine that can be incorporated into larger structures before the thiol is revealed for subsequent reactions.
One significant application is in the synthesis of functional polymers and hydrogels. Homocysteine thiolactone (HTL), which can be derived from homocysteine, is a versatile monomer in polymer synthesis. mdpi.com The ring-opening of HTL by amines generates a free thiol group, which can then participate in thiol-ene "click" chemistry or form disulfide crosslinks. This allows for the creation of functional materials with programmed properties. This compound can be envisioned as a starting material for the synthesis of well-defined oligomers or polymer blocks, which, after deprotection of the thiol, can be cross-linked or functionalized to form complex networks.
In supramolecular chemistry, the self-assembly of small molecules into ordered structures is a major focus. The ability of thiols to coordinate with metal ions or form disulfide bonds provides a driving force for self-assembly. By incorporating this compound into peptide-based building blocks, it is possible to design systems that self-assemble upon deprotection of the thiol group. This could lead to the formation of novel nanomaterials, such as nanofibers or vesicles, with potential applications in drug delivery and tissue engineering.
Strategies for Minimizing Byproduct Formation During Deprotection and Derivatization
While the trityl group is effective, its removal, typically with trifluoroacetic acid (TFA), can lead to side reactions and the formation of byproducts, which can complicate purification and reduce yields. thermofisher.com A significant challenge in SPPS is preventing the modification of sensitive amino acid residues during cleavage. For example, tryptophan can be modified by the released trityl cation. sigmaaldrich.com
To mitigate these issues, a key strategy is the use of scavengers in the cleavage cocktail. Scavengers are nucleophilic compounds that trap the reactive carbocations generated during deprotection. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com The choice of scavenger cocktail is critical and is often tailored to the specific peptide sequence. For peptides containing C-terminal cysteine, the choice of protecting group and solid support can also influence the formation of certain impurities. thermofisher.com
Another approach to minimize byproducts is to use alternative cleavage methods. As discussed in section 8.1, photolabile or enzymatically cleavable protecting groups can offer milder deprotection conditions, avoiding the harsh acidic environment of TFA. Furthermore, for derivatization reactions on the deprotected thiol, optimizing reaction conditions such as pH and solvent is crucial to prevent side reactions like re-oxidation to disulfides or reaction with other functional groups in the molecule.
The following table outlines common byproducts during the deprotection of Trt-protected thiols and strategies to minimize them.
| Byproduct/Side Reaction | Cause | Minimization Strategy |
| Alkylation of sensitive residues (e.g., Trp) | Reaction with the released trityl cation | Use of scavenger cocktails (e.g., TFA/TIS/H₂O/EDT) |
| Disulfide formation | Oxidation of the free thiol | Perform cleavage and subsequent reactions under an inert atmosphere; use of reducing agents. |
| Incomplete deprotection | Insufficient reaction time or acid strength | Optimize cleavage time and TFA concentration. |
| Reattachment of peptide to resin | Reaction of C-terminal residue with linker cation | Use of appropriate scavengers and linkers (e.g., Fmoc-Trp(Boc)-OH). sigmaaldrich.com |
Table 2: Strategies for minimizing byproduct formation.
Expansion into Complex Oligomer and Polymer Architectures
The field of polymer chemistry is increasingly looking towards biologically-inspired monomers to create materials with advanced functions. This compound is well-positioned to be a valuable monomer in the synthesis of complex oligomers and polymers with precisely controlled architectures.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for creating well-defined polymers with controlled molecular weights and low dispersity. fujifilm.comnih.gov Functional monomers are key to the utility of RAFT-synthesized polymers. Homocysteine derivatives, particularly in their thiolactone form or as protected monomers, are being explored for use in RAFT polymerization. researchgate.net By using a protected monomer like this compound, it is possible to synthesize block copolymers where one block contains the protected homocysteine residues. Subsequent deprotection of the trityl group would unmask the thiol functionalities, which can then be used for a variety of post-polymerization modifications, such as conjugation to bioactive molecules or cross-linking to form hydrogels. nih.gov
This approach allows for the creation of complex polymer architectures, such as star polymers, graft copolymers, and sequence-defined oligomers. irb.hr The ability to precisely place functional homocysteine residues along a polymer chain opens up possibilities for creating materials with tailored properties for applications in biomedicine, such as drug delivery vehicles, diagnostic agents, and scaffolds for tissue engineering. The combination of controlled polymerization techniques with the versatile chemistry of the homocysteine side chain represents a vibrant and promising direction for future research.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Boc-S-trityl-L-homocysteine with high purity, and how are protecting groups optimized?
- Methodological Answer : Synthesis involves sequential protection of the amino and sulfhydryl groups. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the trityl (Trt) group shields the thiol functionality. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent oxidation or deprotection . Purification typically employs reverse-phase HPLC or silica gel chromatography, with characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular identity (e.g., molecular formula CHNOS, MW 463.59) .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : The compound should be stored at temperatures below -20°C in airtight, light-protected containers to prevent degradation. Moisture-sensitive handling is essential; desiccants like silica gel are recommended in storage vials. Stability tests under varying conditions (e.g., pH, temperature) should be conducted to validate storage protocols .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H NMR to verify proton environments (e.g., trityl aromatic protons at δ 7.2–7.4 ppm).
- Mass Spectrometry (MS) : HRMS to confirm molecular weight (e.g., [M+H] at m/z 464.597).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in deprotection efficiency of the trityl group under varying experimental conditions?
- Methodological Answer : Deprotection of the trityl group (e.g., using trifluoroacetic acid or silver nitrate) may show variability due to solvent polarity, pH, or temperature. Systematic optimization via Design of Experiments (DoE) is recommended. For example:
Q. What strategies mitigate oxidation or disulfide formation during peptide synthesis incorporating this compound?
- Methodological Answer : Use reducing agents (e.g., tris(2-carboxyethyl)phosphine, TCEP) in buffers to maintain thiol integrity. Solid-phase peptide synthesis (SPPS) should employ inert atmospheres (N/Ar) and minimize exposure to light. Post-synthesis, alkylating agents (e.g., iodoacetamide) can stabilize free thiols. Monitor side reactions via LC-MS .
Q. How does the steric bulk of the trityl group influence the reactivity of this compound in enzymatic assays?
- Methodological Answer : The trityl group’s steric hindrance may reduce substrate accessibility in enzymes like homocysteine hydrolases. Competitive inhibition assays using analogues (e.g., Boc-S-acetamidomethyl-L-homocysteine) can quantify steric effects. Kinetic parameters (, ) should be compared under standardized conditions (pH 7.4, 37°C) .
Q. What are the limitations of using this compound in studying homocysteine metabolism in cellular models?
- Methodological Answer : The Boc and Trt groups require intracellular cleavage, which may not occur efficiently in all cell types. Fluorescent or isotopic labeling (e.g., S) can track uptake and metabolism. Validate deprotection using mass spectrometry in lysates. Compare results with unprotected homocysteine controls to assess artifacts .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the optimal pH for this compound stability in aqueous solutions?
- Methodological Answer : Discrepancies may arise from buffer composition or temperature. Perform accelerated stability studies (40°C, 75% RH) across pH 2–9. Monitor degradation via HPLC and quantify half-life (). For example:
| pH | (Days) | Major Degradant |
|---|---|---|
| 3 | 14 | Homocysteine |
| 7 | 7 | Disulfide |
| Statistical tools (ANOVA) can identify significant differences between conditions . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
